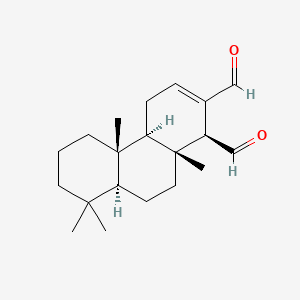
Isocopalendial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isocopalendial is an organic compound with the molecular formula C20H30O2. It is a diterpenoid, a class of chemical compounds composed of four isoprene units. Diterpenoids are known for their diverse biological activities and are found in various plants. This compound has been studied for its potential medicinal properties and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isocopalendial typically involves the use of natural sources such as plant extracts. One common method is the extraction of this compound from the resin of certain plants. The resin is subjected to solvent extraction, followed by purification processes such as chromatography to isolate the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis. Chemical synthesis routes often involve the use of starting materials like geranylgeraniol, which undergoes a series of reactions including cyclization, oxidation, and rearrangement to form this compound. The reaction conditions typically include the use of catalysts, specific temperatures, and solvents to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Isocopalendial undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield different ketones and alcohols, while reduction can produce various hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a starting material for the synthesis of other complex organic molecules.
Biology: Research has shown that isocopalendial exhibits antimicrobial and anti-inflammatory properties, making it a candidate for further biological studies.
Medicine: Its potential therapeutic effects are being explored, particularly in the treatment of infections and inflammatory conditions.
Industry: this compound is used in the production of fragrances and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of isocopalendial involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. For example, its anti-inflammatory properties may be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes.
Comparación Con Compuestos Similares
Isocopalendial can be compared with other diterpenoids such as:
Carnosic acid: Known for its antioxidant properties.
Forskolin: Used in research for its ability to activate adenylate cyclase and increase cyclic AMP levels.
Taxol: A well-known anticancer agent.
This compound is unique due to its specific structure and the range of biological activities it exhibits. While other diterpenoids may share some similar properties, this compound’s distinct molecular structure allows it to interact with different targets and pathways, making it a valuable compound for various applications.
Propiedades
Número CAS |
84807-61-4 |
|---|---|
Fórmula molecular |
C20H30O2 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
(1S,4aR,4bS,8aS,10aR)-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthrene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C20H30O2/c1-18(2)9-5-10-20(4)16(18)8-11-19(3)15(13-22)14(12-21)6-7-17(19)20/h6,12-13,15-17H,5,7-11H2,1-4H3/t15-,16+,17+,19+,20+/m1/s1 |
Clave InChI |
NPOWRDFGFIYMIY-ORZNMBHWSA-N |
SMILES isomérico |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC=C([C@H]3C=O)C=O)C)(C)C |
SMILES canónico |
CC1(CCCC2(C1CCC3(C2CC=C(C3C=O)C=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



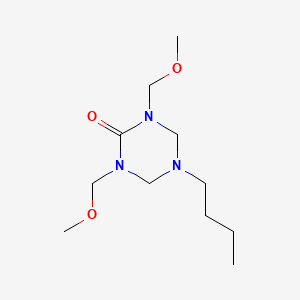
![8-(Benzenesulfonyl)-8-(3-methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14412554.png)
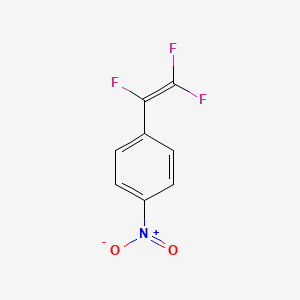
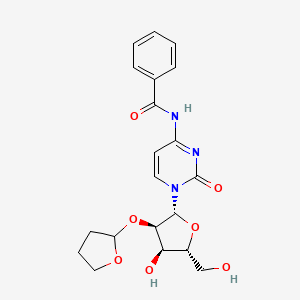

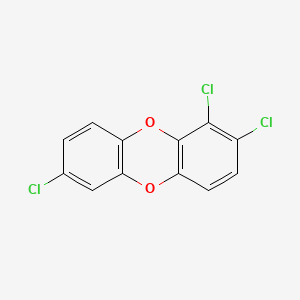
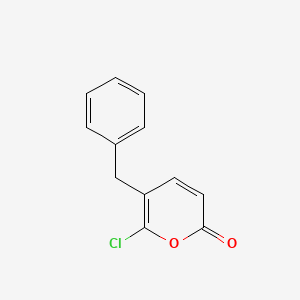
![[(Decan-4-yl)oxy]benzene](/img/structure/B14412601.png)
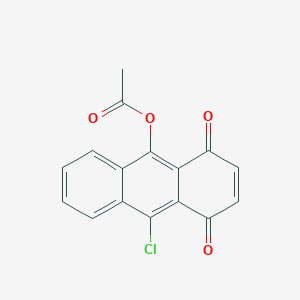
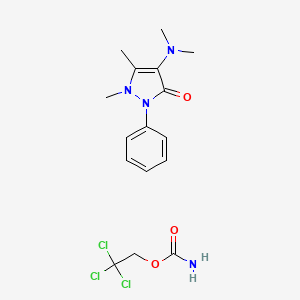
![2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine](/img/structure/B14412634.png)
![1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14412640.png)
![2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide](/img/structure/B14412647.png)
